Dipyridamole tripiperidine

Vue d'ensemble

Description

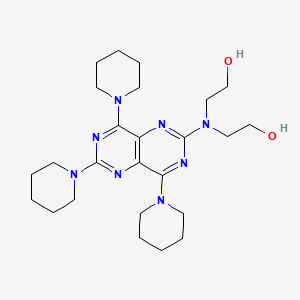

Dipyridamole tripiperidine is a biochemical compound with the molecular formula C25H40N8O2 and a molecular weight of 484.64 g/mol . It is a derivative of dipyridamole, a well-known nucleoside transport inhibitor and phosphodiesterase inhibitor . This compound is primarily used in research settings and has various applications in scientific studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dipyridamole tripiperidine involves multiple steps, starting with the preparation of the core dipyridamole structure. The tripiperidine moiety is then introduced through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Dipyridamole tripiperidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

Antiplatelet Therapy

Dipyridamole tripiperidine is used in combination with other antiplatelet agents, such as aspirin, for the prevention of thromboembolic events. Studies have shown that this combination significantly reduces the incidence of stroke in patients with a history of transient ischemic attacks or minor strokes .

Myocardial Perfusion Imaging

The compound is utilized in myocardial perfusion imaging as a pharmacological stress agent for patients unable to undergo traditional exercise testing. It enhances blood flow to the heart muscle, allowing for better assessment of coronary artery disease .

Treatment of Peripheral Arterial Disease

This compound has been reported to improve symptoms associated with peripheral arterial disease by promoting blood flow and reducing claudication symptoms .

Pulmonary Hypertension

Research indicates that this compound may lower pulmonary artery pressure without significantly affecting systemic blood pressure, making it a potential treatment option for pulmonary hypertension .

Case Study 1: Postoperative Thromboembolic Prevention

A controlled study involving patients undergoing cardiac valve replacement demonstrated that administration of this compound significantly reduced postoperative thromboembolic events compared to controls receiving anticoagulants alone. The incidence of thromboembolic phenomena was reduced from 14.3% in the control group to 1.3% in the group treated with this compound combined with anticoagulants .

Case Study 2: Myocardial Infarction Prevention

In a randomized trial involving patients with a history of myocardial infarction, those treated with a combination of this compound and aspirin showed a reduction in coronary events compared to those receiving aspirin alone. The life-table rates for coronary events decreased significantly over the follow-up period, highlighting the efficacy of this combination therapy .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Antiplatelet Therapy | Reduces risk of stroke and thromboembolic events when used with aspirin | High |

| Myocardial Perfusion Imaging | Used as a pharmacological stress agent for non-exercising patients | High |

| Treatment of Peripheral Arterial Disease | Improves blood flow and reduces claudication symptoms | Moderate |

| Pulmonary Hypertension | Lowers pulmonary artery pressure without significant systemic effects | Moderate |

Mécanisme D'action

Dipyridamole tripiperidine exerts its effects by inhibiting both adenosine deaminase and phosphodiesterase enzymes. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), an important inhibitor of platelet function . The elevation in cAMP levels blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity, leading to decreased platelet aggregation and vasodilation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dipyridamole: The parent compound, known for its nucleoside transport inhibition and phosphodiesterase inhibition properties.

Roflumilast: Another phosphodiesterase inhibitor used in the treatment of chronic obstructive pulmonary disease.

Sildenafil: A phosphodiesterase inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.

Uniqueness

Dipyridamole tripiperidine is unique due to its tripiperidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, dipyridamole . This structural modification can potentially enhance its metabolic stability and efficacy in various therapeutic applications .

Activité Biologique

Dipyridamole tripiperidine is a compound derived from dipyridamole, a well-known phosphodiesterase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings and case studies.

This compound primarily functions as a phosphodiesterase inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This increase results in several biological effects:

- Inhibition of Platelet Aggregation : By elevating cAMP levels in platelets, this compound reversibly inhibits platelet aggregation, which is crucial for preventing thrombotic diseases .

- Vascular Protective Effects : The compound may enhance the effects of endothelium-derived nitric oxide (NO), promoting vasodilation and improving blood flow .

- Antioxidant Properties : It exhibits antioxidant activity that stabilizes vascular membranes and prevents the oxidation of low-density lipoprotein (LDL), contributing to its cardiovascular protective effects .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Platelet Aggregation Inhibition | Reduces risk of thrombotic events by preventing platelet clumping |

| Vascular Tone Regulation | Enhances NO signaling, leading to vasodilation |

| Antioxidant Effects | Protects against oxidative stress in vascular tissues |

| Metabolic Pathway Modulation | Influences metabolic pathways related to vascular health |

Case Studies and Research Findings

- Clinical Trials on Stroke Prevention :

- Animal Models :

-

Mechanistic Studies :

- Research has shown that dipyridamole can inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tissue remodeling and inflammation. This inhibition is crucial for its anti-inflammatory properties.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Bioavailability : The compound is well absorbed when administered orally.

- Distribution : It is highly lipophilic, allowing it to cross cellular membranes effectively.

- Metabolism : It undergoes hepatic metabolism, with metabolites contributing to its biological activity.

Propriétés

IUPAC Name |

2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N8O2/c34-18-16-33(17-19-35)25-27-21-20(23(29-25)31-12-6-2-7-13-31)26-24(32-14-8-3-9-15-32)28-22(21)30-10-4-1-5-11-30/h34-35H,1-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMDDAUYVDAXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168763 | |

| Record name | Dipyridamole tripiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16982-40-4 | |

| Record name | Dipyridamole tripiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole tripiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPYRIDAMOLE TRIPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5E8A3VNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.